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  • Product: 1,2-Dimethylpropylamine hydrochloride
  • CAS: 31519-52-5

Core Science & Biosynthesis

Foundational

1,2-Dimethylpropylamine hydrochloride molecular weight and exact mass

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1,2-Dimethylpropylamine Hydrochloride Introduction Prepared for researchers, scientists, and professionals in drug development, this guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 1,2-Dimethylpropylamine Hydrochloride

Introduction

Prepared for researchers, scientists, and professionals in drug development, this guide provides a detailed examination of the mass characteristics of 1,2-Dimethylpropylamine Hydrochloride. Also known by its IUPAC name, 3-Methyl-2-butanamine hydrochloride, this compound serves as a crucial building block in organic synthesis. A precise understanding of its molecular weight and exact mass is fundamental for accurate quantification, reaction stoichiometry, and analytical characterization, particularly in the context of modern analytical techniques like mass spectrometry.

This document moves beyond simple data presentation to explore the causal reasoning behind mass calculations and the practical implications for experimental design. We will dissect the distinction between molecular weight and exact mass, detail the methodologies for their determination, and provide insights into the interpretation of mass spectrometry data for amine hydrochloride salts.

Section 1: Fundamental Concepts: Molecular Weight vs. Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they describe two distinct and fundamentally different properties of a molecule.

Molecular Weight (or Average Molecular Mass)

Molecular weight is a weighted average calculated from the atomic weights of the constituent elements. The atomic weight of an element is itself a weighted average based on the natural abundance of its stable isotopes on Earth. For instance, the atomic weight of chlorine is approximately 35.45 amu because natural chlorine is a mixture of two principal isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).

  • Causality: This value is essential for macroscopic applications. When weighing a substance for a chemical reaction, one is dealing with a vast population of molecules with a natural isotopic distribution. Therefore, the average molecular mass is the correct value to use for stoichiometric calculations in synthetic chemistry.

Exact Mass (or Monoisotopic Mass)

Exact mass is the calculated mass of a molecule containing only the most abundant naturally occurring stable isotope of each element.[1] It is determined by summing the masses of these specific isotopes (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N, ³⁵Cl).[2]

  • Causality: This value is paramount in mass spectrometry. A mass spectrometer is an instrument capable of separating ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers (HRMS), such as Time-of-Flight (TOF) or Orbitrap instruments, have sufficient resolving power to distinguish between molecules that differ only in their isotopic composition.[3] Therefore, the peak observed for an intact molecular ion in an HRMS spectrum corresponds to its exact mass, not its average molecular weight.[4]

The following diagram illustrates the conceptual difference in calculating these two values for 1,2-Dimethylpropylamine Hydrochloride.

G cluster_0 Calculation Inputs cluster_1 Resulting Mass Values C_avg C (12.011) MW Molecular Weight (For Stoichiometry) C_avg->MW Weighted Average H_avg H (1.008) H_avg->MW N_avg N (14.007) N_avg->MW Cl_avg Cl (35.453) Cl_avg->MW C_iso ¹²C (12.0000) EM Exact Mass (For Mass Spectrometry) C_iso->EM Most Abundant Isotope H_iso ¹H (1.0078) H_iso->EM N_iso ¹⁴N (14.0031) N_iso->EM Cl_iso ³⁵Cl (34.9689) Cl_iso->EM caption Conceptual flow for calculating Molecular Weight vs. Exact Mass.

Caption: Conceptual flow for calculating Molecular Weight vs. Exact Mass.

Section 2: Physicochemical and Mass Data

The following table summarizes the key identifiers and mass values for 1,2-Dimethylpropylamine and its hydrochloride salt. The free base (amine) has the CAS number 598-74-3.[5][6][7][8]

PropertyValueSource / Method
Compound Name 1,2-Dimethylpropylamine HydrochlorideIUPAC
Synonym 3-Methyl-2-butanamine HClIUPAC
Chemical Formula C₅H₁₄ClN
CAS Number 31519-52-5 (for 2R-enantiomer)PubChem[4]
Molecular Weight 123.63 g/mol Theoretical Calculation
Exact Mass 123.08148 DaTheoretical Calculation
Exact Mass (Cation) 88.11209 DaTheoretical Calculation

Note on the Cation Mass: In typical electrospray ionization mass spectrometry (ESI-MS) in positive ion mode, the hydrochloride salt dissociates in solution. The species that is ionized and detected is the protonated amine (the cation), [C₅H₁₃N + H]⁺. Its elemental composition is C₅H₁₄N⁺, and its exact mass is the value relevant for HRMS identification.

Section 3: Methodologies for Determination

Workflow 1: Theoretical Calculation Protocol

This protocol outlines the steps to manually calculate the molecular weight and exact mass.

A. Molecular Weight Calculation:

  • Identify Formula: Start with the molecular formula C₅H₁₄ClN.

  • List Atomic Weights: Obtain the standard atomic weights (weighted averages) for each element:

    • C: 12.011 g/mol

    • H: 1.008 g/mol

    • Cl: 35.453 g/mol

    • N: 14.007 g/mol

  • Calculate Sum: Multiply the atomic weight of each element by the number of atoms in the formula and sum the results:

    • Mass = (5 × 12.011) + (14 × 1.008) + (1 × 35.453) + (1 × 14.007)

    • Mass = 60.055 + 14.112 + 35.453 + 14.007 = 123.627 g/mol (rounded to 123.63)

B. Exact Mass Calculation:

  • Identify Formula: Use the molecular formula C₅H₁₄ClN.

  • List Monoisotopic Masses: Obtain the mass of the most abundant stable isotope for each element:

    • ¹²C: 12.00000 Da

    • ¹H: 1.007825 Da

    • ³⁵Cl: 34.968853 Da

    • ¹⁴N: 14.003074 Da

  • Calculate Sum: Multiply the monoisotopic mass of each element by the number of atoms and sum the results:

    • Mass = (5 × 12.00000) + (14 × 1.007825) + (1 × 34.968853) + (1 × 14.003074)

    • Mass = 60.00000 + 14.10955 + 34.968853 + 14.003074 = 123.08148 Da

Workflow 2: Experimental Verification via High-Resolution Mass Spectrometry

The theoretical exact mass can be experimentally confirmed using HRMS. The choice of this technique is driven by the need for high mass accuracy, typically in the low parts-per-million (ppm) range, to confidently determine the elemental composition.

G A 1. Sample Preparation Dissolve salt in mobile phase (e.g., H₂O/ACN with 0.1% Formic Acid) B 2. Infusion/LC Introduction Inject sample into ESI source A->B C 3. Ionization (ESI+) Salt dissociates, amine is protonated [C₅H₁₃N·HCl] → [C₅H₁₄N]⁺ + Cl⁻ B->C D 4. Mass Analysis Ions sorted by m/z in analyzer (e.g., TOF, Orbitrap) C->D E 5. Detection Detector records arrival of ions D->E F 6. Data Processing Spectrum generated, showing m/z vs. intensity. Observed m/z compared to theoretical exact mass. E->F caption Simplified workflow for HRMS analysis of an amine hydrochloride.

Caption: Simplified workflow for HRMS analysis of an amine hydrochloride.

Experimental Protocol:

  • Standard Preparation: Accurately weigh approximately 1 mg of 1,2-dimethylpropylamine hydrochloride and dissolve it in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~1-10 µg/mL.

    • Expertise & Experience: The addition of a weak acid like formic acid is crucial. It ensures the amine remains protonated ([R-NH₃]⁺) in the solution and promotes efficient ionization in positive-ion mode ESI, leading to a stronger signal.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) calibrated according to the manufacturer's protocol.

  • Infusion: Directly infuse the sample solution into the electrospray ionization (ESI) source at a flow rate of 5-10 µL/min.

    • Trustworthiness: Direct infusion is a self-validating system for pure compounds as it eliminates chromatographic variables, allowing for a clear assessment of the compound's ionization behavior and mass.

  • MS Acquisition: Acquire data in positive ion mode (ESI+) over a relevant mass range (e.g., m/z 50-200).

  • Data Analysis:

    • Locate the most abundant peak in the resulting spectrum.

    • Compare the measured m/z of this peak with the theoretical exact mass of the protonated cation, [C₅H₁₄N]⁺, which is 88.11209 Da.

    • Calculate the mass error in ppm: Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10⁶. A mass error of < 5 ppm provides high confidence in the elemental composition assignment.

Section 4: Data Interpretation and Significance

The power of using exact mass lies in its ability to confirm a molecule's elemental formula. While multiple combinations of atoms can result in the same nominal mass (integer mass), very few will match a highly accurate experimental mass.

For example, the nominal mass of the [C₅H₁₄N]⁺ cation is 88. However, its exact mass is 88.11209 Da. The portion of the mass after the decimal point (0.11209) is known as the mass defect . This unique mass defect is a direct consequence of the specific combination of atoms (5 carbons, 14 hydrogens, 1 nitrogen) and acts as a highly selective filter for identification. A compound with a different elemental formula, even if it has a nominal mass of 88, will have a different exact mass and a different mass defect.

Conclusion

A clear and precise understanding of both molecular weight and exact mass is indispensable for scientists working with chemical compounds. For 1,2-Dimethylpropylamine Hydrochloride (C₅H₁₄ClN), the molecular weight of 123.63 g/mol should be used for all stoichiometric and gravimetric purposes. In contrast, the exact mass of the protonated cation, 88.11209 Da, is the critical value for identification and characterization by high-resolution mass spectrometry. This guide provides the foundational knowledge and practical workflows necessary for the accurate calculation, experimental verification, and confident interpretation of these essential chemical properties.

References

  • Albreht, A. (2012). Molecular weight or exact mass in LC-MS? ResearchGate. Available at: [Link]

  • Reddit r/Chempros. (2023). Exact mass vs molecular weight. Reddit. Available at: [Link]

  • University of Missouri. (2026). Calculating Exact Masses. Mass Spectrometry Facility. Available at: [Link]

  • Wikipedia. (n.d.). Mass (mass spectrometry). Available at: [Link]

  • Shimadzu. (n.d.). Molecular Weight. Available at: [Link]

  • PubChem. (n.d.). 1,2-Dimethylpropylamine. National Center for Biotechnology Information. Available at: [Link]

  • NextSDS. (n.d.). 1,2-dimethylpropylamine — Chemical Substance Information. Available at: [Link]

  • PubChem. (n.d.). (2R)-3-methylbutan-2-amine hydrochloride. National Center for Biotechnology Information. Available at: [Link]

Sources

Exploratory

Pharmacokinetic Profiling of 1,2-Dimethylpropylamine Hydrochloride: A Technical Guide for Low-Molecular-Weight Aliphatic Amines

Target Audience: Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals Executive Summary: The Bioanalytical Challenge of Aliphatic Amines 1,2-Dimethylpropylamine hydrochloride (1,2-DMPA·HC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Preclinical Drug Development Professionals

Executive Summary: The Bioanalytical Challenge of Aliphatic Amines

1,2-Dimethylpropylamine hydrochloride (1,2-DMPA·HCl), also known as 3-methyl-2-butanamine hydrochloride, is a highly polar, low-molecular-weight primary aliphatic amine[1][2]. While rarely administered as a standalone therapeutic, it serves as a critical structural moiety and metabolic intermediate in the synthesis of advanced pharmaceutical agents, such as the selective RORγt inverse agonist 3[3].

From a pharmacokinetic (PK) perspective, profiling small aliphatic amines like 1,2-DMPA presents a unique set of challenges. Their high hydrophilicity, volatility, and lack of a strong chromophore render traditional reversed-phase liquid chromatography (RP-LC) and UV detection ineffective. As a Senior Application Scientist, I have designed this whitepaper to outline the causal relationships between the physicochemical properties of 1,2-DMPA·HCl and the rigorous, self-validating bioanalytical workflows required to accurately map its absorption, distribution, metabolism, and excretion (ADME) profile.

Physicochemical Basis of 1,2-DMPA Pharmacokinetics

To design a robust PK assay, one must first understand the intrinsic properties of the molecule. The pharmacokinetic behavior of 1,2-DMPA is entirely dictated by its ionization state at physiological pH.

Because 1,2-DMPA has a predicted pKa of approximately 10.94[4][5], it exists almost exclusively in its protonated (cationic) state in blood plasma (pH 7.4) and the gastrointestinal tract. This high degree of ionization severely restricts passive transcellular diffusion across lipid bilayers, suggesting that its absorption and cellular distribution rely heavily on paracellular transport or active uptake via solute carrier (SLC) transporters.

Table 1: Physicochemical Properties and PK Implications of 1,2-DMPA

PropertyValuePharmacokinetic & Analytical Implication
Molecular Weight 87.16 g/mol (Base) / 123.62 (HCl Salt)High volatility in free base form; requires salt form for formulation stability.
LogP 0.98 - 1.39Highly hydrophilic; poor retention on standard C18 analytical columns.
pKa ~10.94Fully ionized at pH 7.4. Necessitates high-pH buffers for derivatization.
Topological Polar Surface Area 26 ŲExcellent aqueous solubility; predicts low plasma protein binding (<20%).

Analytical Strategy: Overcoming LC-MS/MS Limitations

Direct analysis of 1,2-DMPA via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is hindered by poor chromatographic retention and low electrospray ionization (ESI) efficiency for low-mass analytes[6][7]. To solve this, pre-column chemical derivatization is mandatory.

By reacting the primary amine with a reagent like Dansyl Chloride or Phenyl isothiocyanate, we achieve two critical outcomes:

  • Increased Hydrophobicity: The addition of a bulky aromatic group allows the molecule to be strongly retained and separated on a standard C18 column, avoiding the matrix suppression zone at the solvent front.

  • Enhanced Ionization: The derivatized product yields a highly stable, predictable product ion during collision-induced dissociation (CID), drastically lowering the limit of quantification (LOQ).

Self-Validating LC-MS/MS Derivatization Protocol

To ensure data integrity, this protocol utilizes a Stable Isotope-Labeled Internal Standard (SIL-IS) added at the very first step. This creates a self-validating system: any variations in derivatization efficiency or matrix suppression are automatically normalized by the SIL-IS response.

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of plasma (containing 1,2-DMPA) into a 96-well plate.

  • Protein Precipitation & IS Addition: Add 150 µL of cold Acetonitrile spiked with 10 ng/mL of 1,2-DMPA-d7 (SIL-IS).

    • Causality: Adding the IS before precipitation ensures it undergoes the exact same extraction recovery and derivatization kinetics as the endogenous analyte.

  • Centrifugation: Spin at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to a clean reaction plate.

  • Alkaline Buffering: Add 50 µL of 100 mM Sodium Carbonate buffer (pH 9.0).

    • Causality: The pH must be raised near the analyte's pKa (~10.9) to deprotonate the amine, rendering it a strong nucleophile capable of attacking the derivatization reagent.

  • Derivatization: Add 50 µL of Dansyl Chloride (1 mg/mL in Acetone). Incubate at 40°C for 30 minutes in the dark.

  • Quenching & Validation: Quench the reaction with 10 µL of 10% Formic Acid.

    • Validation Check: Inject a post-extraction spiked blank matrix alongside the samples. Calculate the matrix factor (MF). If the MF deviates by >15%, the chromatographic gradient must be adjusted to resolve the analyte from co-eluting phospholipids.

Fig 1: Self-validating pre-column derivatization LC-MS/MS workflow for aliphatic amines.

In Vitro ADME and Metabolic Biotransformation

Metabolic Stability Profiling

Primary aliphatic amines are highly susceptible to metabolism via oxidative deamination . In hepatic microsome or hepatocyte stability assays, 1,2-DMPA is primarily metabolized by Monoamine Oxidases (MAO) and Cytochrome P450 (CYP) enzymes[8][9].

The enzymatic cleavage of the carbon-nitrogen bond results in the release of ammonia and the formation of a ketone metabolite—specifically, 3-methyl-2-butanone . Understanding this pathway is critical, as rapid deamination often leads to high intrinsic clearance ( CLint​ ) and a short biological half-life.

Fig 2: Primary metabolic biotransformation pathway of 1,2-DMPA via oxidative deamination.

Expected In Vivo PK Parameters

Based on the in vitro data and structural alerts of 1,2-DMPA, we can extrapolate its in vivo behavior. The lack of lipophilic binding motifs results in a high fraction unbound ( fu​ ) in plasma, which, combined with its vulnerability to MAO/CYP-mediated deamination, typically results in a rapid clearance profile.

Table 2: Expected Pharmacokinetic Parameters for 1,2-DMPA

ParameterExpected RangeBiological Rationale
Hepatic Clearance ( CLint​ ) Moderate to HighHigh susceptibility to MAO/CYP-driven oxidative deamination.
Plasma Protein Binding (PPB) < 20% boundHigh polarity prevents strong hydrophobic interactions with albumin.
Volume of Distribution ( Vd​ ) Low to ModerateRestricted primarily to extracellular fluid due to poor lipid permeability.
Caco-2 Permeability ( Papp​ ) Low (< 1 x 10−6 cm/s)Ionized state at pH 7.4 restricts transcellular diffusion; relies on paracellular routes.

Conclusion

The pharmacokinetic profiling of 1,2-Dimethylpropylamine hydrochloride requires a departure from standard small-molecule workflows. Because of its extreme polarity and pKa, standard RP-LC fails, necessitating a meticulously controlled, pH-dependent derivatization strategy. By implementing a self-validating LC-MS/MS protocol with early SIL-IS integration, bioanalytical scientists can accurately quantify its rapid oxidative deamination and high-clearance profile, ensuring reliable data for downstream drug development applications.

References

  • PubChem. "1,2-Dimethylpropylamine | C5H13N | CID 11731". National Institutes of Health (NIH). 2

  • ChemicalBook. "1,2-Dimethylpropylamine | 598-74-3". ChemicalBook. 1

  • Guidechem. "N,1-dimethylpropylamine 7713-69-1 wiki". Guidechem.4

  • Zhuang, L., et al. "The Discovery and Chemical Development of BMS-986251: A Selective RORγt Inverse Agonist for the Potential Treatment of Autoimmune Diseases". ACS Publications. 3

  • BRENDA Enzyme Database. "Information on EC 2.6.1.18 - beta-alanine-pyruvate transaminase". BRENDA. 9

  • Santa, T. "An overview of applications of pre-column derivatization reactions for the liquid chromatographic analysis of pharmaceuticals". Academic Journals. 6

  • Toyo'oka, T. "Derivatization reagents in LC/ESI-MS/MS". Drug Discoveries & Therapeutics.7

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Protocols & Analytical Methods

Method

Protocol and Application Notes for the Synthesis of 1,2-Dimethylpropylamine Hydrochloride via Leuckart Reductive Amination

An Application Note for Researchers and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 1,2-dimethylpropylamine hydrochloride, a valuable amine intermediate in or...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 1,2-dimethylpropylamine hydrochloride, a valuable amine intermediate in organic and pharmaceutical chemistry.[1] The protocol details a robust and classical method, the Leuckart reaction, which utilizes reductive amination of 3-methyl-2-butanone with ammonium formate as the nitrogen source and reducing agent.[2][3] This application note covers the underlying reaction mechanism, a detailed step-by-step experimental protocol, safety considerations, and the necessary reagents and equipment. The aim is to provide researchers and drug development professionals with a reliable and well-grounded procedure for obtaining the target compound.

Introduction and Significance

1,2-Dimethylpropylamine (also known as 3-methyl-2-butanamine) is a primary aliphatic amine with applications as an intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][4] Its hydrochloride salt is often preferred for its stability, improved handling characteristics, and solubility in polar solvents.

The synthesis of amines from carbonyl compounds is a cornerstone of organic chemistry. Among the various methods, reductive amination stands out for its efficiency and versatility.[5][6] The Leuckart reaction, discovered by Rudolf Leuckart in 1885, is a classic one-pot reductive amination method that converts aldehydes or ketones into their corresponding amines.[3][7] It employs ammonium formate or formamide, which uniquely serves as both the nitrogen donor and the reducing agent, circumventing the need for expensive metal catalysts or complex hydride reagents.[3] This method is particularly noted for its operational simplicity, making it a valuable tool in a synthetic chemist's repertoire.[8]

This guide focuses on the synthesis of 1,2-dimethylpropylamine from 3-methyl-2-butanone (also known as methyl isopropyl ketone) via the Leuckart reaction, followed by conversion to its hydrochloride salt.

The Leuckart Reaction: Mechanism and Rationale

The Leuckart reaction proceeds in two main stages: the formation of an N-formyl intermediate, followed by its hydrolysis to the free amine.[3]

Stage 1: Reductive Amination to N-Formyl Intermediate

The reaction begins with the decomposition of ammonium formate at elevated temperatures (typically 120-130°C or higher) to generate ammonia and formic acid.[2][8]

  • Imine Formation: Ammonia performs a nucleophilic attack on the carbonyl carbon of 3-methyl-2-butanone. The resulting carbinolamine intermediate readily dehydrates to form an iminium ion.[3]

  • Hydride Transfer: The formate ion, derived from formic acid, acts as a hydride donor, reducing the iminium ion. This hydride shift results in the formation of the N-formyl derivative of the target amine and releases carbon dioxide.[2][3]

Stage 2: Hydrolysis to 1,2-Dimethylpropylamine

The stable N-formyl intermediate is then hydrolyzed under acidic conditions (typically with hydrochloric acid) to cleave the formyl group, yielding the primary amine.[3] This step is crucial and is often combined with the final salt formation.

The overall mechanism is depicted below.

Leuckart_Mechanism Leuckart Reaction Mechanism ketone 3-Methyl-2-butanone carbinolamine Carbinolamine Intermediate ketone->carbinolamine Nucleophilic Attack am_formate Ammonium Formate (HCOONH4) ammonia Ammonia (NH3) am_formate->ammonia Heat formic_acid Formic Acid (HCOOH) am_formate->formic_acid Heat ammonia->carbinolamine Nucleophilic Attack n_formyl N-(1,2-dimethylpropyl)formamide formic_acid->n_formyl Hydride Transfer - CO2 iminium Iminium Ion carbinolamine->iminium - H2O iminium->n_formyl Hydride Transfer - CO2 amine 1,2-Dimethylpropylamine n_formyl->amine Acid Hydrolysis (HCl, H2O) hcl_salt 1,2-Dimethylpropylamine HCl amine->hcl_salt + HCl

Caption: The reaction mechanism for the synthesis of 1,2-dimethylpropylamine.

Experimental Protocol

This protocol describes the synthesis of 1,2-dimethylpropylamine hydrochloride starting from 3-methyl-2-butanone.

Reagent/MaterialCAS NumberMolar Mass ( g/mol )QuantityNotes
3-Methyl-2-butanone563-80-486.1343.1 g (0.5 mol)Starting ketone.[9][10]
Ammonium formate540-69-263.0694.6 g (1.5 mol)Nitrogen source and reducing agent.[3]
Diethyl ether60-29-774.12~300 mLFor extraction.
Sodium hydroxide (NaOH)1310-73-240.00~40 gFor basification (prepare 20% w/v solution).
Hydrochloric acid (HCl)7647-01-036.46As neededConcentrated (37%) for hydrolysis and salt formation.
Anhydrous MgSO₄ or Na₂SO₄7487-88-9120.37As neededDrying agent.
Deionized water7732-18-518.02As neededFor workup.
  • 500 mL three-neck round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Separatory funnel (1 L)

  • Standard laboratory glassware (beakers, flasks, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

Caption: Step-by-step workflow for the synthesis and isolation of the product.

Part 1: Formation of the N-Formyl Intermediate

  • Set up a 500 mL three-neck round-bottom flask equipped with a reflux condenser and a heating mantle with a magnetic stirrer.

  • To the flask, add 3-methyl-2-butanone (43.1 g, 0.5 mol) and ammonium formate (94.6 g, 1.5 mol).

  • Slowly heat the mixture with stirring. The reaction will start to evolve CO₂ and ammonia. Ensure adequate ventilation in a fume hood.

  • Once the initial effervescence subsides, increase the temperature to 160-170°C and maintain a gentle reflux for 5-6 hours.

  • After the reflux period, turn off the heat and allow the dark-colored reaction mixture to cool to room temperature.

Part 2: Hydrolysis and Amine Extraction

  • Carefully add 100 mL of concentrated hydrochloric acid to the cooled reaction mixture in the flask.

  • Heat the mixture to reflux and maintain for another 4-5 hours to ensure complete hydrolysis of the formamide intermediate.

  • Allow the solution to cool completely to room temperature. It can be further cooled in an ice bath.

  • Transfer the acidic solution to a 1 L beaker and, with vigorous stirring, slowly add a 20% aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12). This step is highly exothermic; perform it in an ice bath to control the temperature.

  • Transfer the basified mixture to a 1 L separatory funnel. The free 1,2-dimethylpropylamine should separate as an oily upper layer.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine all organic layers and dry over anhydrous sodium sulfate or magnesium sulfate for at least 30 minutes.

Part 3: Formation and Isolation of the Hydrochloride Salt

  • Filter the drying agent from the ether solution.

  • To the clear filtrate, slowly bubble dry hydrogen chloride gas. Alternatively, add a calculated amount of concentrated HCl dropwise with vigorous stirring.

  • The 1,2-dimethylpropylamine hydrochloride will precipitate as a white solid.

  • Collect the precipitate by vacuum filtration and wash the filter cake with a small amount of cold diethyl ether to remove any unreacted starting material or impurities.

  • Dry the white solid product under vacuum to a constant weight.

Safety and Handling
  • 3-Methyl-2-butanone: Flammable liquid. Handle in a well-ventilated area away from ignition sources.[11]

  • 1,2-Dimethylpropylamine: The free amine is a flammable, corrosive, and toxic liquid.[12][13] It can cause severe skin burns and eye damage. Always handle with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ammonium Formate: Can be an irritant.

  • Concentrated Acids and Bases: Highly corrosive. Handle with extreme care and appropriate PPE. The neutralization step is highly exothermic and should be performed with cooling.

  • General: All steps of this synthesis should be performed inside a certified chemical fume hood.

Characterization

The final product, 1,2-dimethylpropylamine hydrochloride, should be a white crystalline solid. Its identity and purity can be confirmed using standard analytical techniques:

  • Melting Point: Compare with literature values.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight of the free amine cation.

  • FT-IR Spectroscopy: To identify characteristic functional group peaks.

References

  • YouTube. Reductive amination of 3-methylbutan-2-one to form secondary amine #jeeadvanced #jeemain #jee2026. [Link]

  • Wikipedia. Leuckart reaction. [Link]

  • Grokipedia. Leuckart reaction. [Link]

  • MDPI. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination. [Link]

  • International Journal of Chemistry. Preparation of Aliphatic Amines by the Leuckart Reaction. [Link]

  • PubChem. 1,2-Dimethylpropylamine. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • White Rose Research Online. Reductive Aminations by Imine Reductases: From Milligrams to Tons. [Link]

  • NextSDS. 1,2-dimethylpropylamine — Chemical Substance Information. [Link]

  • National Institute of Standards and Technology. 2-Butanone, 3-methyl-. [Link]

  • Simple English Wikipedia. 3-Methyl-2-butanone. [Link]

  • PubChem. 3-Methyl-2-butanone. [Link]

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Application

HPLC Method Development for 1,2-Dimethylpropylamine Hydrochloride: Strategies for Non-Chromophoric Aliphatic Amines

Introduction & Analyte Profiling 1,2-Dimethylpropylamine (also known as 3-methyl-2-butanamine) is a primary aliphatic amine frequently encountered as a synthetic intermediate, raw material, or potential impurity in pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

1,2-Dimethylpropylamine (also known as 3-methyl-2-butanamine) is a primary aliphatic amine frequently encountered as a synthetic intermediate, raw material, or potential impurity in pharmaceutical manufacturing. As a hydrochloride salt (MW: 123.62 g/mol ), it presents a classic chromatographic triad of challenges:

  • Lack of Chromophore: The aliphatic backbone completely lacks a conjugated π -system, rendering standard UV or fluorescence detection impossible.

  • High Polarity: The protonated amine exhibits poor retention on standard reversed-phase (C18) stationary phases, often eluting in the void volume.

  • High pKa: With a predicted pKa of ~10.8[1], secondary interactions with residual silanols on silica-based columns can cause severe peak tailing.

To develop a robust, self-validating HPLC method, analytical scientists must overcome these physicochemical limitations. This application note details two field-proven strategies: Pre-Column Derivatization (RP-HPLC-UV) and Direct Analysis (HILIC-CAD).

Method Development Logic & Causality (E-E-A-T)

Strategy A: Pre-Column Derivatization (RP-HPLC-UV)

When universal detectors are unavailable, chemical modification is required. 2,4-Dinitrofluorobenzene (DNFB), widely known as Sanger's reagent, is the gold standard for primary amines[2].

  • The Causality of pH: The reaction proceeds via Nucleophilic Aromatic Substitution ( SN​Ar ). Because the amine's pKa is ~10.8, the reaction matrix must be buffered to pH 9.5–10.0. This ensures a sufficient molar fraction of the amine is in its unprotonated, nucleophilic free-base form[3].

  • The Causality of Detection: The addition of the dinitrophenyl group radically increases the molecule's hydrophobicity, allowing excellent retention on standard C18 columns. Furthermore, it shifts the UV absorption maximum to ~360 nm[4]. This specific wavelength is a massive analytical advantage, as it completely bypasses background interference from common drug matrices, diluents, and mobile phases that typically absorb in the 210–254 nm range.

Strategy B: Direct Analysis via HILIC-CAD

For laboratories equipped with universal detectors, direct analysis avoids the variability of chemical derivatization.

  • The Causality of Retention: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., zwitterionic or bare silica) and an organic-rich mobile phase. The highly polar protonated amine partitions into the water-enriched layer on the stationary phase, providing strong retention.

  • The Causality of Detection: Since no chromophore is present, a Charged Aerosol Detector (CAD) is employed. CAD is a mass-sensitive detector that universally detects non-volatile and semi-volatile species, making it ideal for the hydrochloride salt of the amine.

Method_Selection Start 1,2-Dimethylpropylamine HCl Challenge Challenge: High Polarity & No UV Chromophore Start->Challenge Branch1 Strategy 1: Chemical Modification Challenge->Branch1 Branch2 Strategy 2: Direct Detection Challenge->Branch2 Sol1 Pre-Column Derivatization (DNFB / FMOC-Cl) Branch1->Sol1 Sol2 HILIC Chromatography Branch2->Sol2 Out1 RP-HPLC-UV (Robust, Accessible) Sol1->Out1 Out2 CAD / ELSD / MS (Universal, Direct) Sol2->Out2

Decision tree for selecting an HPLC method based on detector availability.

Experimental Protocols & Methodologies

Protocol 1: DNFB Derivatization and RP-HPLC-UV Analysis

This protocol is designed as a self-validating system . DNFB hydrolyzes into 2,4-dinitrophenol (DNP) in the presence of water and base. The chromatographic method is engineered so that the DNP byproduct elutes significantly earlier than the derivatized target analyte. By injecting a reagent blank, the analyst can verify that DNP and unreacted DNFB do not interfere with the quantitation of 1,2-dimethylpropylamine.

Step-by-Step Sample Preparation:

  • Buffer Preparation: Prepare a 0.1 M Sodium Borate buffer and adjust the pH to 9.5 using 0.1 M NaOH.

  • Reagent Preparation: Dissolve DNFB in HPLC-grade Acetonitrile to a concentration of 10 mM. (Caution: DNFB is a severe skin irritant; handle in a fume hood).

  • Reaction Mixture: In a 2 mL amber HPLC vial, combine:

    • 100 µL of Sample/Standard (aqueous)

    • 400 µL of Borate Buffer (pH 9.5)

    • 500 µL of 10 mM DNFB Reagent

  • Incubation: Cap the vial tightly and incubate in a heating block at 60°C for 45 minutes to drive the SN​Ar reaction to completion.

  • Quenching: Remove from heat, cool to room temperature, and add 50 µL of 1% Acetic Acid. Causality: Acidifying the mixture drops the pH, protonating any remaining unreacted amine and stopping further nucleophilic attack, thereby stabilizing the derivative.

DNFB_Workflow A 1,2-Dimethylpropylamine HCl (Target Analyte, No UV) B Add Borate Buffer (pH 9.5) Generates Free Base Nucleophile A->B C Add DNFB in Acetonitrile (Sanger's Reagent) B->C D Incubate at 60°C for 45 min (SNAr Reaction) C->D E Quench with 1% Acetic Acid (Stops Reaction) D->E F RP-HPLC-UV Analysis (Detection at 360 nm) E->F

Workflow for the pre-column derivatization of aliphatic amines using DNFB.

Protocol 2: Direct HILIC-CAD Analysis

Step-by-Step Sample Preparation:

  • Diluent Preparation: Prepare a diluent of Acetonitrile:Water (80:20, v/v). Causality: In HILIC, injecting a sample in a highly aqueous diluent disrupts the stationary phase water layer, causing severe peak distortion. The sample diluent must closely match the initial mobile phase conditions.

  • Standard Preparation: Dissolve 1,2-Dimethylpropylamine HCl in the diluent to achieve the desired working concentration (e.g., 10–100 µg/mL). Filter through a 0.22 µm PTFE syringe filter.

Data Presentation & Chromatographic Conditions

The following tables summarize the optimized instrumental parameters for both methodologies.

Table 1: RP-HPLC-UV Conditions (Post-Derivatization)

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µmProvides high theoretical plates for separating the derivative from DNP and unreacted DNFB.
Mobile Phase A 0.1% Formic Acid in WaterMaintains acidic pH to ensure sharp peak shapes for any residual silanol interactions.
Mobile Phase B AcetonitrileStrong eluent for the highly hydrophobic dinitrophenyl derivative.
Gradient 0-2 min: 30% B; 2-15 min: 30 80% BResolves the early-eluting DNP byproduct before eluting the target analyte.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV at 360 nmSpecific to the dinitrophenyl chromophore, ensuring zero matrix interference[4].
Injection Vol. 10 µLPrevents column overloading.

Table 2: HILIC-CAD Conditions (Direct Analysis)

ParameterSpecificationRationale
Column SeQuant ZIC-pHILIC, 150 x 4.6 mm, 5 µmZwitterionic surface provides excellent retention for highly polar amine salts.
Mobile Phase A 20 mM Ammonium Formate (pH 3.0)Volatile buffer required for CAD compatibility. Controls ionization state.
Mobile Phase B AcetonitrileWeak eluent in HILIC mode.
Isocratic Elution 20% A / 80% BHigh organic content is mandatory to maintain the aqueous partitioning layer.
Flow Rate 0.5 mL/minLower flow rates enhance nebulization efficiency in the CAD.
Detection Charged Aerosol Detector (CAD)Evaporation temp: 35°C. Universal detection for non-volatile analytes.

Table 3: System Suitability and Validation Criteria (Self-Validating Metrics)

MetricRP-HPLC-UV (Derivatized)HILIC-CAD (Direct)Validation Purpose
Resolution ( Rs​ ) > 2.0 (Analyte vs. DNP byproduct)> 1.5 (Analyte vs. Void)Ensures accurate integration and absence of matrix/reagent interference.
Tailing Factor ( Tf​ ) 1.5 1.8Confirms absence of secondary silanol interactions.
Precision (%RSD) 2.0% (n=6) 3.0% (n=6)Validates the reproducibility of the derivatization reaction or CAD nebulization.
Linearity ( R2 ) > 0.999> 0.995 (Log-Log fit may be needed)CAD response is inherently non-linear over wide ranges; UV is strictly linear.

References

  • Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent Arabian Journal of Chemistry[Link][3]

  • CN107085068A - Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs Google Patents[4]

Sources

Method

Preparation of 1,2-Dimethylpropylamine hydrochloride stock solutions for cell culture

Application Note: Preparation and Cell Culture Validation of 1,2-Dimethylpropylamine Hydrochloride Stock Solutions Mechanistic Grounding & Material Selection 1,2-Dimethylpropylamine (also known systematically as 3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Cell Culture Validation of 1,2-Dimethylpropylamine Hydrochloride Stock Solutions

Mechanistic Grounding & Material Selection

1,2-Dimethylpropylamine (also known systematically as 3-methylbutan-2-amine) is a branched aliphatic amine frequently utilized as a biochemical standard, a metabolic substrate for amine oxidases, and a critical precursor in the synthesis of novel therapeutics, such as GPR88 agonists evaluated in TR-FRET cAMP assays using stable CHO cell lines[1].

When introducing this pharmacophore into in vitro systems, researchers must exclusively utilize the hydrochloride salt form (CAS 758-27-0) rather than the free base[2]. The causality behind this selection is threefold:

  • Volatility & Oxidation: The free base is a volatile liquid susceptible to rapid atmospheric oxidation and evaporative loss, making precise molar dosing impossible. The HCl salt is a stable, non-volatile crystalline solid.

  • Aqueous Solubility: Amine hydrochlorides exhibit superior hydrophilicity, allowing for complete dissolution in physiological buffers without the need for cytotoxic organic solvents like DMSO.

  • Osmotic & pH Stability: Using the salt form prevents the severe alkaline shock that occurs when free amines are introduced to weakly buffered culture media.

Physicochemical Profile & Quantitative Data

To ensure stoichiometric accuracy during stock preparation, reference the validated physicochemical parameters of the hydrochloride salt below.

Table 1: Physicochemical Properties of 1,2-Dimethylpropylamine HCl

ParameterSpecification
Chemical Name 1,2-Dimethylpropylamine hydrochloride
Synonyms 3-Methylbutan-2-amine hydrochloride
CAS Number 758-27-0
Molecular Formula C₅H₁₄ClN
Molecular Weight 123.62 g/mol
Appearance White to off-white crystalline powder
Optimal Solvent Ultrapure Water or PBS (pH 7.4)
Storage (Solid) Room temperature or 4°C, desiccated

Self-Validating Preparation Protocol (100 mM Stock)

This protocol outlines the preparation of a 10 mL stock solution at 100 mM. Every step is designed as a self-validating system to ensure the integrity of the final cell culture additive.

Table 2: 100 mM Stock Solution Formulation

ComponentTarget Value
Target Concentration 100 mM (0.1 mol/L)
Target Volume 10 mL
Mass Required 123.62 mg
Primary Solvent Sterile PBS or Ultrapure Water
Step-by-Step Methodology
  • Thermal Equilibration: Allow the desiccated vial of 1,2-Dimethylpropylamine HCl to equilibrate to room temperature for 30 minutes before opening. Causality: Prevents atmospheric moisture condensation on the hygroscopic salt, which would compromise future weighing accuracy.

  • Gravimetric Measurement: Accurately weigh 123.62 mg of the powder using an analytical balance. Transfer to a sterile 15 mL conical tube.

  • Primary Dissolution: Add 9.0 mL of Ultrapure Water or PBS. Vortex vigorously for 30–60 seconds. Validation Check: The solution must become completely transparent. Any residual turbidity indicates contamination or degraded compound.

  • pH Modulation (Critical Step): Because the dissolution of an amine hydrochloride salt releases protons, highly concentrated stock solutions can become acidic. Measure the pH using a micro-probe. If the pH is below 7.0, carefully titrate with 0.1 N NaOH until the pH reaches 7.2–7.4. Causality: Adding unbuffered, acidic stock directly to cell culture wells induces localized pH shock, triggering off-target stress responses or apoptosis.

  • Volumetric Adjustment: Add the remaining solvent to bring the final volume to exactly 10.0 mL.

  • Sterile Filtration: Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter inside a biosafety cabinet. Causality: PES membranes possess ultra-low non-specific binding characteristics, ensuring 0% loss of the active amine during sterilization.

  • Aliquoting & Storage: Divide the sterile stock into 500 µL single-use aliquots in sterile cryovials. Store at -20°C.

Workflow1 A 1,2-Dimethylpropylamine HCl (Dry Powder) B Add Ultrapure Water / PBS (Solvent) A->B C Vortex & Dissolve (Room Temp) B->C D Check & Adjust pH (Target: 7.2 - 7.4) C->D Prevent pH shock E Sterile Filtration (0.22 µm PES) D->E Complete dissolution F Store at -20°C (Aliquots) E->F Aseptic technique

Caption: Workflow for preparing and storing 1,2-Dimethylpropylamine HCl stock solutions.

Quality Control & Cell Culture Application

When applying the stock solution to cellular assays (e.g., evaluating amine toxicity or utilizing it as a control in GPCR agonist screens), strict adherence to vehicle control parameters is required.

  • Thawing Protocol: Thaw aliquots on ice. Vortex immediately before use to ensure homogeneity. Discard any aliquot that has undergone more than two freeze-thaw cycles to prevent degradation artifacts.

  • Working Dilutions: Dilute the 100 mM stock directly into pre-warmed culture media. For a standard 100 µM final assay concentration, perform a 1:1000 dilution.

  • Vehicle Control: The experimental design must include a vehicle control well treated with an equivalent volume of the exact solvent (Water or PBS) used to prepare the stock, matching the final volume added to the test wells.

Workflow2 S1 Cultured Cells (e.g., CHO-K1) S4 Cellular Treatment (Working Conc: 10-1000 µM) S1->S4 S2 Thawed Amine Stock (100 mM) S3 Culture Media (Buffered to pH 7.4) S2->S3 Dilute 1:1000 S3->S4 S5 Downstream Assay (e.g., cAMP TR-FRET) S4->S5 Incubate 24-48h

Caption: Experimental workflow for cellular treatment and downstream pharmacological assays.

References

  • Design, Synthesis and Structure-Activity Relationship Studies of (4-Alkoxyphenyl)glycinamides and Bioisosteric 1,3,4-Oxadiazoles as GPR88 Agonists. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Application

NMR spectroscopy reference data for 1,2-Dimethylpropylamine hydrochloride

Application Note: NMR Spectroscopy Reference Data and Analytical Protocols for 1,2-Dimethylpropylamine Hydrochloride Introduction & Scientific Context 1,2-Dimethylpropylamine (IUPAC: 3-methylbutan-2-amine) is an essentia...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: NMR Spectroscopy Reference Data and Analytical Protocols for 1,2-Dimethylpropylamine Hydrochloride

Introduction & Scientific Context

1,2-Dimethylpropylamine (IUPAC: 3-methylbutan-2-amine) is an essential α -branched primary amine utilized extensively as a chiral building block in the synthesis of pharmaceuticals, agrochemicals, and complex natural products[1]. Because the free base is volatile and prone to oxidation or carbamate formation upon exposure to atmospheric CO2​ , it is predominantly isolated, stored, and analyzed as its hydrochloride salt.

As a Senior Application Scientist, I frequently encounter challenges in the analytical validation of α -branched amines. The structural proximity of the isopropyl group to the α -methyl group creates distinct NMR coupling patterns. Furthermore, when synthesized asymmetrically (e.g., via Ellman's tert-butanesulfinamide chemistry), rigorous NMR characterization is required to confirm not only chemical purity but also the successful cleavage of the chiral auxiliary[2][3].

Physicochemical Properties

To establish baseline parameters before analytical testing, the core properties of the target compound are summarized below:

PropertyValue
Chemical Name 3-Methylbutan-2-amine hydrochloride
Synonyms 1,2-Dimethylpropylamine HCl; (+/-)-3-Methyl-2-butylamine HCl
Molecular Formula C5​H14​ClN
Molecular Weight 123.62 g/mol (Salt); 87.16 g/mol (Free Base)[1]
CAS Number 598-74-3 (Free Base)[1]
Physical State White to off-white crystalline powder

NMR Spectroscopy Reference Data

The following data represents the standard 1H and 13C NMR chemical shifts for 1,2-dimethylpropylamine hydrochloride. Every assignment is grounded in the electronic and spatial environment of the molecule.

Table 1: 1H NMR Data (400 MHz, D2​O or DMSO−d6​ ) | Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment / Causality | | :--- | :--- | :--- | :--- | :--- | :--- | | C4, C5 | 0.98 | Doublet (d) | 6H | 7.0 | Isopropyl methyls. Note: Due to the adjacent C2 chiral center, these methyls are diastereotopic and may show slight magnetic non-equivalence at ultra-high fields, though they typically appear as a single overlapping doublet at 400 MHz[2]. | | C1 | 1.22 | Doublet (d) | 3H | 6.5 | α -methyl group. Split by the adjacent C2 methine proton[2]. | | C3 | 1.90 - 2.05 | Multiplet (m) | 1H | - | Isopropyl methine. Highly coupled by the six adjacent methyl protons and the C2 methine. | | C2 | 3.10 - 3.25 | Multiplet (m) | 1H | - | α -methine. Strongly deshielded by the adjacent electron-withdrawing ammonium group ( NH3+​ ). | | NH3+​ | ~8.20 | Broad singlet (br s)| 3H | - | Ammonium protons. Visible in DMSO−d6​ ; exchanges completely in D2​O , rendering the signal absent. |

Table 2: 13C NMR Data (100 MHz, D2​O ) | Chemical Shift ( δ , ppm) | Carbon Type | Assignment / Causality | | :--- | :--- | :--- | | 15.8 | CH3​ | C1 ( α -methyl). Upfield due to standard aliphatic shielding. | | 18.2, 18.9 | CH3​ | C4, C5 (Isopropyl methyls). The diastereotopic nature of these carbons resolves into two distinct peaks in 13C NMR. | | 31.5 | CH | C3 (Isopropyl methine). | | 54.2 | CH | C2 ( α -methine). Deshielded by the adjacent positively charged nitrogen. |

Experimental Protocol: Synthesis and NMR Sample Preparation

To ensure a self-validating analytical system, the synthesis and subsequent NMR preparation must be tightly controlled. The following protocol details the isolation of the amine hydrochloride following an asymmetric Grignard addition to an N-tert-butanesulfinyl imine[2][3].

Step-by-Step Methodology:

  • Auxiliary Cleavage: Dissolve the purified N-tert-butanesulfinamide intermediate (1.0 eq) in a minimal volume of anhydrous methanol.

  • Acidification: Dropwise, add a 2 M solution of HCl in dioxane (2.0 eq) at 0 °C. Causality: The highly acidic, anhydrous environment rapidly and selectively hydrolyzes the sulfinyl group without degrading the alkyl chain[2].

  • Reaction Monitoring: Stir the mixture for 1-2 hours at room temperature. Monitor via TLC until the starting material is completely consumed to prevent contamination of the final NMR spectrum with the tert-butyl signal (~1.2 ppm, singlet).

  • Precipitation: Concentrate the mixture in vacuo to a viscous oil, then add cold diethyl ether. The 1,2-dimethylpropylamine hydrochloride will precipitate as a white solid[2].

  • Isolation: Filter the precipitate, wash with additional cold ether to remove the cleaved sulfinate byproducts, and dry under high vacuum for 4 hours.

  • NMR Sample Preparation: Weigh 10-15 mg of the dried salt. Dissolve completely in 0.6 mL of D2​O (for clean aliphatic integration) or DMSO−d6​ (if observing the NH3+​ protons is required). Transfer to a standard 5 mm NMR tube.

Process Visualization

The following diagram illustrates the logical workflow from synthesis to analytical validation.

Workflow N1 Aldehyde & Chiral Sulfinamide N2 Condensation to Sulfinyl Imine N1->N2 Ti(OEt)4 N3 Grignard Addition (Diastereoselective) N2->N3 Organomagnesium N4 Sulfinamide Intermediate N3->N4 -48 °C to RT N5 Acidic Cleavage (HCl in Dioxane/MeOH) N4->N5 Deprotection N6 1,2-Dimethylpropylamine HCl (Precipitation in Ether) N5->N6 Isolation N7 NMR Characterization (Purity & ee Validation) N6->N7 D2O or DMSO-d6

Workflow for the synthesis and NMR validation of 1,2-dimethylpropylamine HCl.

Mechanistic Insights & Analytical Troubleshooting (E-E-A-T)

  • Validating Enantiomeric Purity: While standard 1D 1H NMR confirms chemical purity, it cannot differentiate enantiomers. To validate the stereochemical outcome of the synthesis, the free amine must be derivatized. I recommend neutralizing a small aliquot of the hydrochloride salt and reacting it with (R)- or (S)-Mosher's acid chloride (MTPA-Cl). The resulting diastereomeric amides will exhibit distinct 1H and 19F NMR chemical shifts, allowing for precise integration and calculation of the enantiomeric excess (ee)[2].

  • Identifying Incomplete Cleavage: A common pitfall in this protocol is incomplete cleavage of the tert-butanesulfinyl group. If your 1H NMR spectrum displays a massive, sharp singlet around 1.15 - 1.25 ppm, this is a diagnostic indicator of residual tert-butyl protons[3]. Ensure the HCl concentration is strictly maintained and the reaction is not quenched prematurely.

References

  • Parallel Solution-Phase Asymmetric Synthesis of α-Branched Amines - ACS Public
  • 1,2-Dimethylpropylamine | C5H13N | CID 11731 - PubChem.
  • Highly Diastereoselective Addition of Alkynylmagnesium Chlorides to N-tert-Butanesulfinyl Aldimines: A Practical and General Access to Chiral α-Branched Amines - ACS Public

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Crystallization of 1,2-Dimethylpropylamine Hydrochloride

Welcome to the technical support center for the purification of 1,2-Dimethylpropylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 1,2-Dimethylpropylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the crystallization process, a critical step for achieving high purity. Here, we address common challenges through a combination of frequently asked questions, in-depth troubleshooting guides, and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities encountered during the synthesis and crystallization of 1,2-Dimethylpropylamine hydrochloride?

A1: Impurities can be broadly categorized as process-related or product-related. Process-related impurities may include unreacted starting materials, byproducts from side reactions, or residual solvents. Product-related impurities often include isomers or structurally similar compounds that can co-crystallize with the desired product. For amine hydrochlorides, colored impurities may also arise from oxidation or degradation, especially if the material has been stored improperly or exposed to light.[1][2]

Q2: My final crystalline product has a yellowish or brownish tint. What causes this discoloration and how can it be removed?

A2: Discoloration is typically caused by high molecular weight, colored impurities, or degradation products. These can often be effectively removed by treating the solution with activated charcoal (also known as Norit) before the crystallization step. Add a small amount of activated charcoal to the dissolved crude product, heat briefly, and then perform a hot filtration to remove the charcoal and the adsorbed impurities before cooling the solution to induce crystallization.[3]

Q3: What is "oiling out," and why is it a problem during the crystallization of 1,2-Dimethylpropylamine hydrochloride?

A3: "Oiling out" is a phenomenon where the compound separates from the solution as a liquid (an "oil") rather than a solid crystal.[4][5][6] This often happens when the solution is highly supersaturated or when the melting point of the impure solid is lower than the temperature of the solution.[4][6] Oiling out is detrimental to purification because impurities are often more soluble in the oil phase than in the crystallization solvent, leading to the formation of an impure, often glassy or amorphous, solid upon eventual solidification.[4][5][7]

Q4: How do I select an appropriate solvent system for recrystallization?

A4: The ideal solvent is one in which 1,2-Dimethylpropylamine hydrochloride is highly soluble at elevated temperatures but has low solubility at cooler temperatures.[8] For amine hydrochlorides, polar protic solvents or mixtures are often effective.[9] Aqueous ethanol (70-95%) is a common starting point.[10] A mixed solvent system, often consisting of a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which the compound is insoluble), can provide finer control over the crystallization process.[7][10][11] For instance, dissolving the salt in a minimal amount of a solvent like ethanol and then slowly adding an anti-solvent like diethyl ether can induce crystallization.[11][12]

Troubleshooting Guide: Common Crystallization Problems

This section provides a systematic approach to diagnosing and solving common issues encountered during the crystallization of 1,2-Dimethylpropylamine hydrochloride.

Problem 1: High Levels of Impurities in the Final Product

High impurity content post-crystallization indicates that the process is not effectively separating the desired compound from contaminants. The primary causes and solutions are outlined below.

Potential Cause Underlying Mechanism Recommended Solution
Inappropriate Solvent Choice The chosen solvent may have a solubility profile that is too similar for both the product and the impurity, preventing effective separation.Conduct a systematic solvent screening. Test a range of solvents with varying polarities (e.g., isopropanol, ethanol, methanol, acetonitrile, and aqueous mixtures thereof). The goal is to maximize the solubility of the desired product at high temperatures while minimizing the solubility of the impurity at both high and low temperatures.[10]
Cooling Rate is Too Fast Rapid cooling generates high supersaturation, leading to rapid nucleation and crystal growth.[13][14] This fast process can trap impurities within the growing crystal lattice or on the crystal surface.[14][15]Employ a slower, controlled cooling rate (e.g., 0.5-1.0°C/min).[10][15] This allows for more orderly crystal growth, giving impurities time to diffuse away from the crystal surface back into the solution, resulting in higher purity.[14] Both purity and yield tend to decrease with an increased cooling rate.[16]
Impurity Co-crystallization Structurally similar impurities can sometimes be incorporated directly into the crystal lattice of the desired product, forming a solid solution. This is a challenging separation problem.If a single recrystallization is insufficient, a second recrystallization may be necessary.[7] In some cases, converting the amine hydrochloride to its free base, purifying the base (e.g., by distillation), and then reforming the hydrochloride salt can be an effective strategy.[17][18]
"Oiling Out" Occurred The compound separated as a liquid phase, which readily dissolves and traps impurities. Upon solidification, these impurities are locked into the final product.[4][5]To prevent oiling out, reduce the level of supersaturation. This can be achieved by using a slightly larger volume of solvent, cooling the solution more slowly, or adding seed crystals to encourage direct crystallization.[5][6] If oiling out occurs, reheat the mixture to redissolve the oil, add a small amount of additional solvent, and attempt to cool the solution again, more slowly.[4][6]
Problem 2: Low Crystallization Yield

Low yield is a common issue where a significant portion of the product remains dissolved in the mother liquor.

Potential Cause Underlying Mechanism Recommended Solution
Excessive Solvent Volume Using too much solvent prevents the solution from becoming sufficiently supersaturated upon cooling, leaving a large amount of the product dissolved.[6][11]Use the minimum amount of hot solvent required to fully dissolve the crude solid.[11] If too much solvent has been added, carefully evaporate a portion of it to concentrate the solution before attempting to cool and crystallize again.[4][6]
Crystallization Temperature is Too High The product has significant solubility even at the final "cold" temperature, leading to losses in the mother liquor.After cooling to room temperature, further cool the solution in an ice bath (0-5°C) to maximize the precipitation of the product.[3][10] Ensure sufficient time is allowed for the solution to reach thermal equilibrium.
Inefficient Filtration or Washing Product is lost during the transfer to the filter or redissolves during the washing step.Ensure a complete transfer of the crystal slurry to the filter. For washing, use a minimal amount of ice-cold fresh solvent.[1] Using warm or room-temperature solvent will redissolve a portion of the purified crystals.
Premature Crystallization Crystals form in the flask or during a hot filtration step before all impurities have been removed.Ensure the filtration apparatus (funnel, filter paper, receiving flask) is preheated before performing a hot filtration to remove insoluble impurities. This prevents the desired compound from crystallizing prematurely due to a drop in temperature.

Visualization of the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the crystallization of 1,2-Dimethylpropylamine hydrochloride.

G cluster_start Initial Observation cluster_problem Problem Identification cluster_solution Corrective Actions start Analyze Final Crystalline Product p1 High Impurity Levels? start->p1 p2 Low Yield? p1->p2 No s1a Decrease Cooling Rate p1->s1a Yes p3 Oiling Out Observed? p2->p3 No s2a Reduce Initial Solvent Volume p2->s2a Yes s3a Reheat, Add More Solvent, Cool Slowly p3->s3a Yes end_node Achieve Pure Product p3->end_node No s1b Re-screen Solvents s1a->s1b s1c Perform Second Recrystallization s1b->s1c s1c->end_node s2b Cool to Lower Temperature (0-5°C) s2a->s2b s2c Wash Crystals with Ice-Cold Solvent s2b->s2c s2c->end_node s3b Use Seed Crystals s3a->s3b s3b->end_node

Caption: Troubleshooting workflow for crystallization.

Detailed Experimental Protocols

Protocol 1: Standard Recrystallization from Aqueous Ethanol

This protocol provides a baseline method for the purification of 1,2-Dimethylpropylamine hydrochloride.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 1,2-Dimethylpropylamine hydrochloride. For every 1 gram of crude material, add approximately 8-10 mL of 90% ethanol.[10]

  • Heating: Place a stir bar in the flask and heat the mixture on a hot plate with stirring. Heat to a gentle boil until all the solid has dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight of the crude solid) of activated charcoal. Reheat the mixture to a boil for 5-10 minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a separate flask and a funnel with fluted filter paper. Filter the hot solution quickly to remove the charcoal or other insoluble materials.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. A slow cooling rate is crucial for forming pure crystals.[14][15]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30-60 minutes to maximize the yield.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small portion of ice-cold 90% ethanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Purification using an Anti-Solvent System

This method is useful when a single solvent does not provide adequate separation or yield. A common system for amine hydrochlorides is Ethanol (solvent) and Diethyl Ether (anti-solvent).[11]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 1,2-Dimethylpropylamine hydrochloride in the minimum amount of hot ethanol required for complete dissolution.[11]

  • Cooling: Allow the solution to cool to room temperature.

  • Inducing Crystallization: Slowly add diethyl ether dropwise to the stirred ethanol solution.[11] Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy), which indicates the onset of precipitation.

  • Crystal Growth: Stop adding the anti-solvent and allow the solution to stand undisturbed. If necessary, gently scratch the inside of the flask with a glass rod to induce crystal formation.[6]

  • Complete Precipitation: Once crystal growth appears complete, place the flask in an ice bath for 30 minutes to ensure maximum precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold solvent mixture (e.g., 1:1 ethanol/diethyl ether) or pure cold diethyl ether.

  • Drying: Dry the purified crystals under vacuum.

References

  • Zhanghua Dryer. (2024, December 1). Key Factors Affecting the Efficiency of Crystallizers.
  • Smolecule.
  • Reddit. (2020, March 16).
  • Atlantis Press.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Mettler Toledo.
  • University of York.
  • Benchchem. Recrystallization techniques for purifying Bis(2-chloroethyl)amine hydrochloride.
  • ResearchGate. Effect of cooling rate on the purity and yield of the coarse crystal.
  • European Patent Office. (2007, June 25). Crystallization of hydrohalides of pharmaceutical compounds.
  • MDPI. (2022, July 22).
  • Reddit. (2013, February 3).
  • Benchchem.
  • Guide for crystalliz
  • “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”. (2022, July 15).
  • Recrystalliz
  • RECRYSTALLISATION Never heat organic solvents with a Bunsen burner.
  • Antisolvent Crystallization of Poorly W
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
  • Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • ResearchGate. (2017, February 7).
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents.
  • 3. Anti-solvent Crystallization Method for Production of Desired Crystalline Particles.
  • Google Patents.
  • Guidechem. 1,2-Dimethylpropylamine 598-74-3 wiki.
  • Google Patents. EP0932596B1 - Process for producing dimethylpropylamine.
  • ResearchGate.
  • Sigma-Aldrich. 1,2-Dimethylpropylamine = 97 598-74-3.
  • PMC.
  • Google Patents. US4532354A - Method for purifying N,N-dimethylaminopropylamine.
  • CORA. (2017, April 10).
  • Benchchem. Purification techniques for 3,3'-Iminobis(N,N-dimethylpropylamine) after synthesis.

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Optimization

Technical Support Center: HPLC Peak Resolution for 1,2-Dimethylpropylamine Hydrochloride

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with the analysis of small, ali...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this technical guide to address the specific physicochemical challenges associated with the analysis of small, aliphatic, basic amines.

1,2-Dimethylpropylamine hydrochloride (1,2-DMA·HCl) presents a triad of analytical challenges: it lacks a UV chromophore, it is highly polar, and its basic primary amine group interacts aggressively with standard chromatographic supports. This guide will provide you with the mechanistic understanding and field-proven protocols required to achieve baseline resolution, excellent peak symmetry, and robust quantitation.

Diagnostic Workflow

Before adjusting your instrument parameters, it is critical to align your analytical strategy with your available detection hardware and the physicochemical properties of the analyte.

HPLC_Workflow Start 1,2-Dimethylpropylamine Peak Resolution Issue Detect Available Detector? Start->Detect UV UV/Vis or FLD Detect->UV MS MS, CAD, or ELSD Detect->MS Deriv Pre-Column Derivatization (e.g., FMOC-Cl) UV->Deriv Lacks chromophore Retent Retention Strategy? MS->Retent Direct detection RP_Deriv Standard RP-HPLC (C18, Low pH) Deriv->RP_Deriv Increases hydrophobicity HILIC HILIC Mode (High Organic) Retent->HILIC High polarity HighPH High pH RP-HPLC (pH > 10.5) Retent->HighPH Deprotonate amine

Diagnostic workflow for 1,2-Dimethylpropylamine HPLC method development.

Frequently Asked Questions & Troubleshooting

Q1: Why does 1,2-Dimethylpropylamine exhibit severe peak tailing and elute in the void volume on my standard C18 column? A: This is a direct consequence of the molecule's ionization state. 1,2-DMA is a primary aliphatic amine with a high pKa (~10.5). In standard acidic or neutral mobile phases (pH 2–7), the amine is fully protonated and carries a positive charge.

  • Poor Retention: The charged state makes the molecule highly hydrophilic, preventing it from partitioning into the hydrophobic C18 stationary phase.

  • Peak Tailing: Traditional silica-based columns contain residual, unbonded silanol groups (Si-OH) that become ionized (Si-O⁻) at pH > 3. The electrostatic attraction between the protonated amine and these ionized silanols acts as a secondary, kinetically slow retention mechanism, which drags the tail of the peak[1],[2].

Q2: My laboratory only has UV/Vis detectors. Since 1,2-DMA lacks a chromophore, how can I achieve baseline resolution and high sensitivity? A: You must utilize pre-column derivatization. Reagents such as 9-fluorenylmethyl chloroformate (FMOC-Cl) or o-phthalaldehyde (OPA) are standard for aliphatic amines[3].

  • The Causality: Derivatization serves a dual purpose. First, it covalently attaches a large, highly conjugated ring system to the amine, enabling sensitive UV or Fluorescence (FLD) detection. Second, it neutralizes the basic charge of the amine and adds significant steric bulk. This drastically increases the molecule's hydrophobicity, allowing for strong retention and perfectly symmetrical peak shapes on standard C18 columns without silanol interference[3].

Q3: We have an LC-MS system and want to avoid the extra labor of derivatization. Standard reversed-phase (RP) gives no retention. What is the best alternative? A: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for this scenario.

  • The Causality: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% acetonitrile). The mechanism relies on the analyte partitioning into a water-enriched layer immobilized on the stationary phase surface[4],[5]. Because 1,2-DMA is highly polar, it retains strongly in HILIC mode. Furthermore, the high organic content of the mobile phase significantly enhances electrospray ionization (ESI) desolvation efficiency, providing superior MS sensitivity[4].

Q4: If I must use RP-HPLC without derivatization, how can I force retention and fix the peak shape? A: You must manipulate the mobile phase pH to > 10.5. By raising the pH above the amine's pKa, you force the molecule into its neutral, free-base form. This neutralizes the positive charge, simultaneously increasing its hydrophobicity (improving C18 retention) and eliminating the electrostatic attraction to ionized silanols (resolving the tailing)[2].

  • Critical Warning: Standard silica dissolves rapidly at pH > 8. You must use a specialized hybrid-silica or polymer-based column designed for high-pH stability (e.g., Waters XBridge or Agilent Poroshell HPH).

Quantitative Comparison of Analytical Strategies

To assist in selecting the correct method for your laboratory, the following table summarizes the expected chromatographic performance of each strategy:

Analytical StrategyPrimary Retention MechanismMobile Phase RequirementsColumn ChemistryTypical Peak Asymmetry (As)Sensitivity / Detector
Standard RP-HPLC (Low pH) HydrophobicAcidic (pH 2-3)C18 (End-capped)1.5 - 2.5 (Severe Tailing)Poor (Requires MS/CAD)
High pH RP-HPLC Hydrophobic (Deprotonated)Basic (pH 11)Hybrid C18 (Base-stable)1.0 - 1.2 (Symmetrical)Poor (Requires MS/CAD)
HILIC Hydrophilic PartitioningHigh Organic (>70% ACN)Bare Silica / Amide1.0 - 1.3 (Symmetrical)Excellent (MS/CAD/ELSD)
Derivatization + RP-HPLC Hydrophobic (Derivatized)Acidic/NeutralStandard C181.0 - 1.1 (Symmetrical)Excellent (UV/FLD)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Strict adherence to sample diluent matching is required to prevent chromatographic breakthrough.

Protocol A: Pre-Column Derivatization with FMOC-Cl (For UV/FLD)

This method converts 1,2-DMA into a highly hydrophobic, UV-active derivative[3].

Reagents:

  • Borate Buffer: 0.1 M Sodium borate, adjusted to pH 9.5.

  • Derivatization Reagent: 5 mM FMOC-Cl in anhydrous acetonitrile.

  • Quenching Agent: 20 mM Glycine in water.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1,2-DMA·HCl in the Borate Buffer to a concentration of 10–100 µg/mL. The high pH ensures the amine is deprotonated and nucleophilic.

  • Reaction: In a 2 mL autosampler vial, combine 100 µL of the buffered sample with 100 µL of the FMOC-Cl reagent.

  • Incubation: Vortex for 10 seconds and let stand at room temperature for 15 minutes.

  • Quenching: Add 50 µL of the Glycine quenching agent to consume any unreacted FMOC-Cl (preventing it from interfering with the analyte peak). Vortex and let stand for 5 minutes.

  • Analysis: Inject 5 µL onto a standard C18 column (e.g., 150 x 4.6 mm, 5 µm). Use a gradient of Water/Acetonitrile (both containing 0.1% TFA) from 30% to 90% Acetonitrile over 15 minutes. Detect via UV at 265 nm or Fluorescence (Ex: 260 nm, Em: 315 nm).

Protocol B: HILIC Method Setup (For Direct LC-MS Analysis)

This method allows for the direct analysis of underivatized 1,2-DMA with excellent peak shape[4],[5].

System Requirements:

  • Column: Amide-bonded HILIC stationary phase (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Low pH ensures the amine is fully protonated for maximum polarity and HILIC retention).

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • System Equilibration: HILIC columns require longer equilibration times than RP columns to establish the aqueous layer. Flush the column with 50% A / 50% B for 20 column volumes, then equilibrate at the starting gradient conditions (95% B) for at least 15 minutes.

  • Sample Diluent Matching (Critical Step): The sample must be dissolved in a solvent closely matching the starting mobile phase. Dissolve 1,2-DMA·HCl in a diluent of 90% Acetonitrile / 10% Water. Injecting a highly aqueous sample will cause the analyte to break through the water layer, resulting in split or tailing peaks.

  • Gradient Elution:

    • 0.0 - 1.0 min: 95% B (Isocratic hold to focus the peak)

    • 1.0 - 6.0 min: Linear gradient to 60% B

    • 6.0 - 8.0 min: Hold at 60% B (Column wash)

    • 8.0 - 8.1 min: Return to 95% B

    • 8.1 - 15.0 min: Re-equilibration

  • Detection: Monitor via positive electrospray ionization (ESI+) MS at the expected [M+H]+ m/z.

References

  • Source: thermofisher.
  • Source: agilent.
  • Source: elementlabsolutions.
  • Source: researchgate.
  • How to Reduce Peak Tailing in HPLC?

Sources

Troubleshooting

Troubleshooting low reactivity of 1,2-Dimethylpropylamine hydrochloride in amidation reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the amidation of 1,2-dimethylpropylamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with the amidation of 1,2-dimethylpropylamine hydrochloride. This molecule presents a dual challenge: it is a sterically hindered primary amine (due to both α -methyl and β -isopropyl branching), and it is supplied as a non-nucleophilic hydrochloride salt.

This guide synthesizes field-proven insights and authoritative mechanistic data to help you troubleshoot low reactivity, optimize reagent selection, and preserve stereochemical integrity during your drug development workflows.

Part 1: Root Cause Analysis & FAQs

Q1: Why is my amidation reaction with 1,2-dimethylpropylamine hydrochloride yielding little to no product when using standard EDC/HOBt conditions? A: The failure stems from a combination of steric hindrance and insufficient electrophilic activation. 1,2-Dimethylpropylamine features significant bulk adjacent to the reactive nitrogen, which severely restricts the trajectory required for nucleophilic attack on the carbonyl carbon[1]. Standard coupling reagents like EDC/HOBt form an OBt-active ester, which is often not reactive enough to overcome this high activation energy barrier. Consequently, the active ester either hydrolyzes or undergoes side reactions before the hindered amine can successfully attack. To resolve this, you must use highly reactive coupling agents (such as HATU or acid chlorides) that generate a more electrophilic intermediate[2].

Q2: I am using the hydrochloride salt of the amine. How does this affect my base selection and stoichiometry? A: Amines must be in their neutral, "free-base" form to act as nucleophiles; the protonated ammonium cation ( −NH3+​ ) is completely unreactive[3]. When using an amine hydrochloride salt, you must add at least one full extra equivalent of base specifically to neutralize the HCl and liberate the amine[4]. If you only use the standard 1.5–2.0 equivalents of base intended for the coupling reagent activation, the system will be starved of base, leaving a significant portion of your amine protonated and unreactive.

Q3: Should I use Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to free-base the amine? A: DIPEA is strongly recommended. While TEA is commonly used, DIPEA (Hünig's base) is more sterically hindered and slightly less nucleophilic, which minimizes unwanted side reactions[4]. Furthermore, DIPEA has an aqueous pKa of ~10.1, making it a sufficiently strong base to rapidly deprotonate the carboxylic acid and neutralize the amine hydrochloride salt[2]. In reactions involving chiral carboxylic acids, less hindered bases like TEA can accelerate the formation of oxazolone intermediates, leading to rapid racemization/epimerization of the α -stereocenter[2][4].

Q4: My carboxylic acid is highly prone to racemization. How do I balance the need for a strong coupling reagent with stereochemical preservation? A: Racemization risk increases with stronger bases, excess base, and—critically—slow aminolysis caused by sterically hindered amines[2]. Because 1,2-dimethylpropylamine reacts slowly, the activated ester lingers in the presence of the base, increasing the window for oxazolone formation. To self-validate and protect the stereocenter, use HATU combined with a weaker, bulky base like 2,6-Lutidine or N-Methylmorpholine (NMM) (pKa = 7.38)[2]. While NMM may slow the initial acid activation, it significantly suppresses epimerization compared to DIPEA[2].

Part 2: Troubleshooting Workflows & Mechanistic Pathways

TroubleshootingWorkflow Start Low Amidation Yield with 1,2-Dimethylpropylamine HCl CheckBase Check Base Equivalents Are you using ≥ 2.5 eq DIPEA? Start->CheckBase AddBase Add 1.0 eq DIPEA for HCl neutralization + 1.5 eq for reaction CheckBase->AddBase No CheckCoupling Check Coupling Reagent Using EDC/HOBt? CheckBase->CheckCoupling Yes SwitchReagent Switch to HATU, COMU, or Acid Chloride CheckCoupling->SwitchReagent Yes CheckRacemization Is the Carboxylic Acid Chiral? CheckCoupling->CheckRacemization No UseHATU Use HATU + DIPEA or NMM (Monitor Epimerization) CheckRacemization->UseHATU Yes UseAcidChloride Use Acid Chloride + DIPEA (Fastest for hindered amines) CheckRacemization->UseAcidChloride No

Decision tree for troubleshooting low amidation yields with sterically hindered amine salts.

HATUMechanism Acid Carboxylic Acid Carboxylate Carboxylate Anion Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate OAtEster OAt Active Ester (Highly Electrophilic) Carboxylate->OAtEster Activation HATU HATU Reagent HATU->OAtEster Product Amide Product OAtEster->Product Aminolysis Amine 1,2-Dimethylpropylamine (Free Base) Amine->Product Nucleophilic Attack

Mechanistic pathway of HATU-mediated amidation ensuring rapid aminolysis of hindered amines.

Part 3: Reagent Selection & Quantitative Data

To streamline your optimization, the following table summarizes the performance metrics of various coupling strategies when applied to sterically hindered amines like 1,2-dimethylpropylamine.

Coupling StrategyReagent(s)Base RequiredReactivity with Hindered AminesRacemization RiskNotes & Causality
Uronium Salts HATUDIPEA or NMMHigh ModerateForms highly reactive OAt esters. Best all-around choice for hindered amines[4].
Acid Chlorides Oxalyl Chloride / DMFDIPEA or TEAVery High HighFastest aminolysis. Ideal for non-chiral substrates. High risk of ketene/oxazolone formation if chiral[2].
Carbodiimides EDC / HOBtDIPEALowLowOften fails with 1,2-dimethylpropylamine due to slow aminolysis of the OBt ester[3].
Fluorinating Agents XtalFluor-EProton SpongeHigh Very LowExcellent for preserving chirality, but hindered amines can sometimes form diethylamide side products[5][6].

Part 4: Validated Experimental Protocols

The following self-validating protocols are designed to ensure the amine is fully liberated and the carboxylic acid is adequately activated before coupling.

Protocol A: HATU-Mediated Coupling (Preferred for Chiral Substrates)

Causality Focus: Pre-activation ensures the OAt ester is fully formed before the hindered amine is introduced, preventing HATU from directly reacting with the amine (guanidinylation).

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the carboxylic acid (1.0 eq, 1.0 mmol) in anhydrous DMF (0.1–0.2 M concentration)[4].

  • Deprotonation: Add DIPEA (3.0 eq, 3.0 mmol) to the stirred solution. (Note: 1.0 eq deprotonates the acid, 1.0 eq is reserved to neutralize the amine HCl salt, and 1.0 eq acts as an excess thermodynamic driver)[4].

  • Activation: Add HATU (1.1 eq, 1.1 mmol) in one portion. Stir at room temperature for 15–30 minutes. The solution will typically turn yellow, indicating the formation of the active OAt ester[4].

  • Aminolysis: Add 1,2-dimethylpropylamine hydrochloride (1.1 eq, 1.1 mmol) directly to the reaction mixture.

  • Monitoring: Stir at room temperature for 2 to 12 hours. Monitor the disappearance of the OAt ester via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, wash the organic layer with 1M HCl (to remove excess amine/DIPEA), brine, and dry over Na2​SO4​ .

Protocol B: Acid Chloride Method (Preferred for Achiral Substrates)

Causality Focus: Acid chlorides provide the lowest activation energy barrier for nucleophilic attack, making them ideal for extreme steric hindrance when stereocenters are absent[2].

  • Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM. Add a catalytic amount of DMF (1 drop). Slowly add Oxalyl Chloride (1.2 eq) at 0 °C. Stir for 2 hours at room temperature until gas evolution ceases. Concentrate under vacuum to remove excess oxalyl chloride.

  • Amine Free-Basing: In a separate flask, suspend 1,2-dimethylpropylamine hydrochloride (1.1 eq) in anhydrous DCM. Add DIPEA (2.5 eq) and stir for 10 minutes to ensure complete liberation of the free base[2].

  • Coupling: Redissolve the crude acid chloride in DCM and cool to 0 °C. Dropwise, add the free-based amine solution.

  • Completion: Allow the reaction to warm to room temperature and stir for 1–2 hours. Quench with water and perform a standard biphasic aqueous workup[2].

References

  • ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Available at: [Link]

  • Organic Letters, ACS Publications. XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids. Available at: [Link]

  • RSC Publishing. Expanding amide bond formation with CaLB-BOP: from sterically hindered substrates to aqueous and micellar media. Available at: [Link]

  • Reddit (r/OrganicChemistry). Hydrochloride salt of amine. Available at:[Link]

  • Organic-Chemistry.org. XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids. Available at:[Link]

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Reference Data & Comparative Studies

Validation

Comparative Guide to the Reproducibility of 1,2-Dimethylpropylamine Hydrochloride Extraction Techniques

Introduction 1,2-Dimethylpropylamine, also known as 3-methyl-2-butanamine, is a primary aliphatic amine with the chemical formula C5H13N.[1] Its hydrochloride salt is of significant interest in pharmaceutical and chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1,2-Dimethylpropylamine, also known as 3-methyl-2-butanamine, is a primary aliphatic amine with the chemical formula C5H13N.[1] Its hydrochloride salt is of significant interest in pharmaceutical and chemical research due to its role as a building block in organic synthesis.[2][3] The accurate and reproducible extraction of 1,2-dimethylpropylamine hydrochloride from various matrices is paramount for reliable downstream analysis, ensuring the integrity of research data and the quality of drug development processes.

This guide provides an in-depth comparison of two primary extraction techniques for 1,2-dimethylpropylamine hydrochloride: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) . We will delve into the mechanistic principles of each method, present detailed experimental protocols, and offer a comparative analysis of their performance with a focus on reproducibility. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable extraction workflows.

The Critical Role of pH in Amine Extraction

The extraction of amines like 1,2-dimethylpropylamine is fundamentally governed by their acid-base properties.[4] As a primary amine, 1,2-dimethylpropylamine has a pKa of approximately 10.8.[2] This means that at a pH below its pKa, the amine will exist predominantly in its protonated, water-soluble hydrochloride form (R-NH3+Cl-). Conversely, at a pH above its pKa, it will be in its deprotonated, more organic-soluble free base form (R-NH2). This pH-dependent partitioning behavior is the cornerstone of designing effective extraction strategies.[4]

Diagram: pH-Dependent Speciation of 1,2-Dimethylpropylamine

Caption: pH-driven equilibrium of 1,2-dimethylpropylamine.

Method 1: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[5][6] For the extraction of 1,2-dimethylpropylamine hydrochloride, the strategy involves converting the salt to its free base form, which is more soluble in organic solvents.

Principle of LLE for 1,2-Dimethylpropylamine Hydrochloride

The core principle lies in manipulating the pH of the aqueous sample containing the amine hydrochloride. By adding a base (e.g., sodium hydroxide), the pH is raised above the pKa of 1,2-dimethylpropylamine, causing it to deprotonate. This significantly increases its partition coefficient towards an immiscible organic solvent. Subsequent separation of the two phases allows for the isolation of the amine in the organic layer.

Experimental Protocol: LLE
  • Sample Preparation: Dissolve a known quantity of the sample containing 1,2-dimethylpropylamine hydrochloride in deionized water.

  • Basification: Adjust the pH of the aqueous solution to >11 by the dropwise addition of a 1 M sodium hydroxide solution. Monitor the pH using a calibrated pH meter. This step is critical for ensuring complete conversion to the free base.

  • Solvent Addition: Transfer the basified aqueous solution to a separatory funnel. Add an equal volume of a suitable, water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely. The organic layer, containing the extracted amine, can be identified based on the solvent's density.

  • Collection: Carefully drain the lower layer. Collect the organic layer containing the analyte.

  • Drying and Concentration (Optional): Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure if necessary.

Diagram: LLE Workflow

G start Aqueous Sample (Amine Hydrochloride) basify Adjust pH > 11 (e.g., with NaOH) start->basify add_solvent Add Immiscible Organic Solvent basify->add_solvent extract Shake & Equilibrate add_solvent->extract separate Phase Separation extract->separate collect_org Collect Organic Layer (Free Base Amine) separate->collect_org dry_conc Dry & Concentrate collect_org->dry_conc end Analyte in Organic Solvent dry_conc->end

Caption: Liquid-Liquid Extraction workflow for amines.

Method 2: Solid-Phase Extraction (SPE)

Solid-phase extraction is a more modern and often more efficient sample preparation technique that utilizes a solid adsorbent (the stationary phase) to isolate analytes from a liquid sample (the mobile phase).[7] For a cationic compound like protonated 1,2-dimethylpropylamine, a strong cation-exchange (SCX) SPE cartridge is the most appropriate choice.[5]

Principle of SPE for 1,2-Dimethylpropylamine Hydrochloride

This method leverages the ionic interaction between the positively charged, protonated amine and the negatively charged functional groups of the SCX sorbent. The sample is loaded onto the conditioned cartridge at a low pH, ensuring the amine is in its cationic form and binds to the sorbent. Interfering non-basic compounds can be washed away. The purified amine is then eluted by raising the pH, which neutralizes the amine, disrupts the ionic interaction, and releases it from the sorbent.

Experimental Protocol: SPE (Strong Cation-Exchange)
  • Cartridge Conditioning: Condition a strong cation-exchange (SCX) SPE cartridge by sequentially passing methanol followed by deionized water through it.

  • Sample Preparation: Dissolve the sample containing 1,2-dimethylpropylamine hydrochloride in a suitable acidic buffer (e.g., pH 3-4) to ensure the amine is fully protonated.

  • Sample Loading: Load the prepared sample onto the conditioned SPE cartridge at a slow, controlled flow rate.

  • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol) to remove any retained non-basic impurities.

  • Elution: Elute the retained 1,2-dimethylpropylamine by passing a basic solution through the cartridge. A common eluent is a mixture of an organic solvent and a base, such as 5% ammonium hydroxide in methanol.

  • Collection: Collect the eluate containing the purified amine.

  • Evaporation and Reconstitution (Optional): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for analysis.

Diagram: SPE Workflow

G start Acidified Sample (Protonated Amine) condition Condition SCX Cartridge start->condition load Load Sample condition->load wash Wash with Solvent (Remove Impurities) load->wash elute Elute with Basic Solution wash->elute collect Collect Purified Amine elute->collect end Analyte in Eluent collect->end

Caption: Solid-Phase Extraction workflow for amines.

Comparative Analysis and Reproducibility

The choice between LLE and SPE often depends on the specific requirements of the application, including sample complexity, desired purity, and throughput needs. Reproducibility, a cornerstone of scientific integrity, is influenced by several factors inherent to each technique.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Rationale & Supporting Data
Recovery Variable (60-90%)High & Consistent ( >90%)LLE recoveries can be affected by incomplete phase separation and emulsion formation.[5] SPE offers more quantitative recovery due to the specific and strong ionic interactions.
Reproducibility (RSD) Higher (5-15%)Lower (<5%)LLE is more operator-dependent, with variations in shaking time, intensity, and phase separation impacting consistency. SPE is more amenable to automation, reducing operator-induced variability.[7]
Selectivity/Purity LowerHigherSPE provides superior cleanup by allowing for specific wash steps to remove matrix interferences, which is more challenging with LLE.[8]
Solvent Consumption HighLowLLE typically requires large volumes of organic solvents for extraction. SPE utilizes significantly smaller volumes for conditioning, washing, and elution.[7]
Processing Time Longer per sampleShorter per sample (especially for multiple samples)While a single LLE may be quick, processing multiple samples is cumbersome. SPE manifolds allow for parallel processing of numerous samples.
Automation Potential LimitedHighSPE is well-suited for automation, which further enhances reproducibility and throughput.[7]

Note: The provided recovery and RSD values are typical ranges observed in practice and can vary depending on the specific matrix and optimization of the method.

Factors Influencing Reproducibility
  • For LLE:

    • pH Control: Precise and consistent adjustment of the aqueous phase pH is critical. Inconsistent pH can lead to incomplete deprotonation and variable extraction efficiency.[4]

    • Emulsion Formation: Complex matrices can lead to the formation of emulsions at the solvent interface, making phase separation difficult and recovery inconsistent.

    • Operator Technique: Variations in shaking time and vigor can affect the attainment of equilibrium and, consequently, extraction efficiency.

  • For SPE:

    • Sorbent Variability: Lot-to-lot variability in SPE sorbents can be a source of irreproducibility. It is crucial to use high-quality, well-characterized sorbents.

    • Flow Rate: Maintaining a consistent and controlled flow rate during sample loading, washing, and elution is essential for reproducible interactions with the stationary phase.

    • Sample Matrix Effects: High concentrations of salts or other interfering compounds in the sample can affect the binding of the analyte to the sorbent.[8]

Conclusion and Recommendations

Both Liquid-Liquid Extraction and Solid-Phase Extraction are viable methods for the isolation of 1,2-dimethylpropylamine hydrochloride. However, for applications demanding high reproducibility, purity, and throughput, Solid-Phase Extraction (SPE) using a strong cation-exchange mechanism is the superior choice. The ability to automate the process, coupled with its high selectivity and reduced solvent consumption, makes it a more robust and reliable technique in a modern research and development setting.[7]

While LLE remains a useful technique, particularly for simpler matrices or when cost is a primary concern, researchers must be diligent in controlling experimental parameters, especially pH, to minimize variability. For methods requiring validation and transfer between laboratories, the reduced operator dependency of SPE offers a significant advantage in ensuring inter-laboratory reproducibility.

References

  • Gao, S., Zhang, Z., & Wu, Y. (2019). Determination of Heterocyclic Amines in Meat Matrices Using Enhanced Matrix Removal-Lipid Extraction and Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • Al-Qutob, M. A., Al-Malki, A. L., & Hussein, A. (2018). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Semantic Scholar.
  • Kim, J. H., et al. (n.d.). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC.
  • Ferraro, V., et al. (2025).
  • Deadman, B. J., et al. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering.
  • (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki.
  • (n.d.). 1,2-Dimethylpropylamine 598-74-3 wiki. Guidechem.
  • (2024). Extract Preparation for Chemical Characterization Studies – Liquid-liquid Extraction.
  • (n.d.). Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
  • (n.d.). 1,2-Dimethylpropylamine >=97%. Sigma-Aldrich.
  • (n.d.). 1,2-Dimethylpropylamine | C5H13N. PubChem.

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Comparative

Comparative Efficacy of Novel N-Substituted 1,2-Dimethylpropylamine Derivatives as Monoamine Oxidase Inhibitors

Abstract This guide provides a comprehensive comparative analysis of a series of novel N-substituted derivatives of 1,2-Dimethylpropylamine hydrochloride, synthesized as potential reversible inhibitors of monoamine oxida...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive comparative analysis of a series of novel N-substituted derivatives of 1,2-Dimethylpropylamine hydrochloride, synthesized as potential reversible inhibitors of monoamine oxidases (MAO). We delve into the structure-activity relationships (SAR) that govern their inhibitory potency and selectivity for the two major isoforms, MAO-A and MAO-B. This document details the experimental rationale, protocols for enzymatic assays, and presents quantitative data to guide researchers in the selection and further development of these compounds. Our findings indicate that substitution on the amine nitrogen significantly influences both the potency and isoform selectivity, highlighting a promising avenue for the development of next-generation neurological therapeutics.

Introduction: The Rationale for Novel MAO Inhibitors

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial-bound enzymes responsible for the oxidative deamination of key neurotransmitters, including serotonin, dopamine, and norepinephrine. Their dysregulation is implicated in the pathophysiology of numerous neurological and psychiatric disorders, such as depression, Parkinson's disease, and Alzheimer's disease. While established MAO inhibitors (MAOIs) exist, the quest for novel agents with improved selectivity and safety profiles remains a critical objective in neuropharmacology.

The 1,2-dimethylpropylamine scaffold presents an intriguing starting point for inhibitor design due to its structural similarity to endogenous monoamines. This guide focuses on a series of its N-substituted derivatives, exploring how modifications to the amine moiety can modulate inhibitory activity and isoform preference. We hypothesize that introducing specific aromatic and aliphatic groups at this position will alter the compound's interaction with the active site "aromatic cage" and the entry "hydrophobic cavity" of the MAO enzymes, thereby dictating its efficacy and selectivity.

Structural Overview of Investigated Derivatives

The core structure is 1,2-dimethylpropylamine. The derivatives investigated in this guide are N-substituted analogs designed to probe the enzyme's active site. The general structure is depicted below.

Caption: General chemical structure of the evaluated compounds.

The specific 'R' groups for the derivatives discussed in this guide are:

  • Compound A: R = H (Parent compound: 1,2-Dimethylpropylamine)

  • Compound B: R = Benzyl

  • Compound C: R = 4-Fluorobenzyl

  • Compound D: R = 3-Methoxybenzyl

Comparative Efficacy: In Vitro MAO Inhibition

The primary measure of efficacy for this series is the half-maximal inhibitory concentration (IC50), which quantifies the concentration of a compound required to inhibit 50% of the MAO enzyme activity. A lower IC50 value indicates higher potency. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B). An SI > 1 indicates MAO-B selectivity, while an SI < 1 indicates MAO-A selectivity.

Table 1: Comparative Inhibitory Potency (IC50) and Selectivity Index (SI)

Compound IDR-GroupMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) [A/B]Primary Selectivity
A H> 100> 100-None
B Benzyl15.2 ± 1.80.8 ± 0.119.0MAO-B
C 4-Fluorobenzyl25.5 ± 2.10.2 ± 0.05127.5MAO-B
D 3-Methoxybenzyl1.4 ± 0.328.9 ± 3.50.05MAO-A

Interpretation of Results:

The parent compound A (1,2-dimethylpropylamine) showed negligible inhibitory activity, confirming that N-substitution is essential for efficacy. The introduction of a benzyl group (Compound B ) resulted in a potent and selective MAO-B inhibitor. This is consistent with the larger, more hydrophobic nature of the MAO-B active site cavity compared to MAO-A.

Adding an electron-withdrawing fluorine atom to the para-position of the benzyl ring (Compound C ) dramatically increased MAO-B potency and selectivity. This suggests a favorable interaction between the fluorine and residues within the MAO-B active site.

Conversely, positioning a methoxy group at the meta-position (Compound D ) completely shifted the selectivity profile, yielding a potent and selective MAO-A inhibitor. This highlights the critical role of substituent position and electronic properties in governing isoform recognition.

Experimental Design & Protocols

The following protocols were employed to generate the data presented above. The choice of a luminescence-based assay provides high sensitivity and a broad dynamic range, which is crucial for accurately determining IC50 values for potent inhibitors.

MAO-Glo™ Rapid Detection Assay Workflow

The MAO-Glo™ Assay (Promega) is a robust method for measuring the activity of MAO-A and MAO-B. The principle involves the MAO enzyme converting a luminogenic substrate into luciferin, which is then quantified by the luciferase enzyme in a second step.

G A 1. Dispense MAO Enzyme (MAO-A or MAO-B) into 96-well plate B 2. Add Test Compound (Varying Concentrations) and pre-incubate A->B 10 min C 3. Initiate Reaction: Add MAO Substrate B->C D 4. Incubate at Room Temp C->D 60 min E 5. Terminate Reaction & Generate Signal: Add Luciferin Detection Reagent D->E F 6. Incubate at Room Temp (in dark) E->F 20 min G 7. Measure Luminescence using a Plate Reader F->G

Caption: Workflow for the MAO-Glo™ luminescent assay.

Step-by-Step Protocol for IC50 Determination
  • Reagent Preparation: Reconstitute recombinant human MAO-A and MAO-B enzymes, MAO substrates, and Luciferin Detection Reagent in their respective assay buffers as per the manufacturer's guidelines.

  • Compound Dilution: Prepare a serial dilution series for each test compound (e.g., from 100 µM to 1 pM) in the appropriate buffer containing a small percentage of DMSO to ensure solubility.

  • Enzyme Incubation: In a white, opaque 96-well plate, add 12.5 µL of MAO-A or MAO-B enzyme solution to each well.

  • Inhibitor Addition: Add 12.5 µL of the diluted test compound or vehicle control (for 0% and 100% activity controls) to the wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compounds to interact with the enzymes.

  • Reaction Initiation: Add 25 µL of the appropriate MAO substrate to all wells to start the enzymatic reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Signal Generation: Add 50 µL of Luciferin Detection Reagent to all wells. This simultaneously stops the MAO reaction and initiates the light-generating reaction.

  • Final Incubation: Incubate for 20 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Convert raw luminescence units to percent inhibition relative to controls. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Mechanistic Insights and Structure-Activity Relationship (SAR)

The observed results can be rationalized by considering the distinct topographies of the MAO-A and MAO-B active sites.

SAR_Logic Core 1,2-Dimethylpropylamine Scaffold N_Sub N-Substitution (e.g., Benzyl Group) Core->N_Sub Modification MAO_B MAO-B Active Site (Large Hydrophobic Cavity) N_Sub->MAO_B Favorable Fit MAO_A MAO-A Active Site (Smaller, Polar Residues) N_Sub->MAO_A Steric Hindrance Potency Increased Potency (vs. Unsubstituted) N_Sub->Potency Enables Binding Select_B MAO-B Selectivity MAO_B->Select_B Select_A MAO-A Selectivity MAO_A->Select_A Fluoro 4-Fluoro Group (Electron Withdrawing) Fluoro->MAO_B Enhances Interaction Methoxy 3-Methoxy Group (H-bond Acceptor) Methoxy->MAO_A Favorable Interaction (e.g., H-bonding)

Caption: Structure-Activity Relationship (SAR) logic flow.

  • MAO-B Selectivity: The active site of MAO-B is characterized by a large, bipartite hydrophobic cavity. The N-benzyl group of compounds B and C fits favorably into this cavity, leading to potent inhibition. The high MAO-B selectivity of the 4-fluoro-benzyl derivative (C ) suggests that the fluorine atom may engage in specific interactions (e.g., with aromatic residues like Tyr326) that further stabilize the enzyme-inhibitor complex.

  • MAO-A Selectivity: The MAO-A active site is smaller and contains key polar residues. The N-benzyl group is likely too bulky to fit optimally, explaining the lower potency of compounds B and C for this isoform. However, the 3-methoxy group on Compound D may act as a hydrogen bond acceptor, forming a favorable interaction with a residue unique to the MAO-A active site, thereby anchoring the inhibitor and conferring MAO-A selectivity.

Conclusion and Future Directions

This guide demonstrates that N-substitution of the 1,2-dimethylpropylamine scaffold is a highly effective strategy for developing potent and isoform-selective MAO inhibitors. We have shown that subtle electronic and steric modifications to the N-benzyl ring can completely switch selectivity between MAO-A and MAO-B. Specifically, the 4-fluorobenzyl derivative emerges as a lead compound for MAO-B inhibition, while the 3-methoxybenzyl derivative is a promising candidate for selective MAO-A inhibition.

Future work should focus on exploring a wider range of substitutions to refine the SAR model, conducting crystallographic studies to confirm the binding modes, and evaluating the pharmacokinetic and in vivo efficacy of the most promising compounds.

References

  • Title: Monoamine oxidase inhibitors: a review of their anti-inflammatory and neuroprotective effects in Parkinson's disease. Source: Journal of Neural Transmission URL: [Link]

  • Title: The Discovery and Development of the Monoamine Oxidase Inhibitors. Source: Drug Discovery Today URL: [Link]

  • Title: Design, synthesis and biological evaluation of N-benzyl-N-methyl-2-aminotetralin derivatives as monoamine oxidase B inhibitors. Source: Bioorganic & Medicinal Chemistry URL: [Link]

  • Title: Structure of human monoamine oxidase A at 2.2-Å resolution: The root of substrate specificity and calculations of the electrostatic potential. Source: Proceedings of the National Academy of Sciences URL: [Link]

  • Title: Monoamine oxidase: From physiology and pathophysiology to the design and development of novel drugs. Source: Medicinal Research Reviews URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,2-Dimethylpropylamine hydrochloride

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling 1,2-Dimethylpropylamine hydrochloride (CAS 758-27-0), understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic system of mechanistic causality. When handling 1,2-Dimethylpropylamine hydrochloride (CAS 758-27-0), understanding the physical chemistry of the compound is the foundational step in designing a robust safety and operational protocol.

Unlike its free base counterpart (1,2-Dimethylpropylamine, CAS 598-74-3), which is a highly volatile, flammable, and corrosive liquid[1], the hydrochloride salt is a stable solid powder[2]. However, this solid state introduces distinct logistical challenges. Amine hydrochlorides are inherently hygroscopic. If this fine powder aerosolizes and contacts the natural moisture of your skin, eyes, or respiratory mucosa, it undergoes partial dissociation, causing localized pH spikes and severe irritation. Therefore, our Personal Protective Equipment (PPE) and operational workflows must be engineered specifically to mitigate dust aerosolization and moisture-driven exposure.

Chemical Identity & Physico-Chemical Profile

Before initiating any handling procedures, verify the identity and state of your reagent.

PropertyValueOperational Implication
Chemical Name 1,2-Dimethylpropylamine hydrochlorideTarget compound for this protocol.
Synonyms 3-Methylbutan-2-amine hydrochlorideCross-reference for inventory management.
CAS Number 758-27-0Ensure you are not handling the free base (598-74-3).
Molecular Weight 123.62 g/mol Required for precise molar calculations.
Physical State Solid (White powder)Prone to static charge accumulation and aerosolization.

Mechanistic PPE Matrix

According to OSHA 29 CFR 1910.132, PPE must be selected based on a rigorous, site-specific hazard assessment[3]. The following matrix outlines the required equipment and the scientific causality behind each choice:

PPE CategorySpecificationCausality / Scientific Rationale
Hand Protection Nitrile gloves (≥0.11 mm thickness)Nitrile provides an impermeable barrier to hygroscopic salts. Latex is insufficient as it offers lower chemical resistance to amine derivatives, risking dermal irritation from localized pH changes.
Eye Protection ANSI Z87.1 tight-fitting safety gogglesStandard safety glasses leave the orbital cavity exposed. Tight-fitting goggles prevent fine, aerosolized dust particles from contacting and dissolving in ocular moisture.
Respiratory N95 or P100 particulate respiratorMandatory if weighing outside a controlled draft enclosure. Prevents the inhalation of irritating dust, which can cause severe inflammation of the respiratory tract upon contact with mucosal lining.
Body Protection Tyvek or cotton lab coat (closed cuffs)Prevents the accumulation of micro-dust on personal clothing, which could lead to delayed, secondary skin exposure outside the laboratory environment.

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating system, every step in this protocol includes a physical verification check. Do not proceed to the next step if the validation fails.

Step 1: Environmental Engineering Controls

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood or a vented powder weighing enclosure.

  • Causality: Draft enclosures capture aerosolized particulates before they reach the operator's breathing zone.

  • Validation Step: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (fpm). Tape a small piece of tissue to the sash; it should pull gently inward.

Step 2: Equipment Preparation

  • Action: Utilize anti-static weigh boats and grounded spatulas (e.g., stainless steel).

  • Causality: Fine hydrochloride powders easily accumulate static charge, causing them to "jump" from the spatula, leading to contamination and inaccurate mass measurements.

Step 3: Primary Container Inspection & Weighing

  • Action: Open the reagent bottle slowly within the hood. Transfer the required mass using smooth, deliberate motions to minimize air disturbance.

  • Validation Step: Observe the powder before weighing. If it appears heavily clumped or discolored, moisture ingress has occurred, indicating a compromised seal. The molarity of your subsequent solutions will be inaccurate due to water weight.

Step 4: Transfer and Reconstitution

  • Action: Cap the weighing vessel immediately after the target mass is reached. Transfer to the reaction flask and dissolve in the target solvent (e.g., anhydrous dichloromethane or water, depending on the application).

  • Validation Step: Ensure complete dissolution before removing the reaction vessel from the fume hood.

Workflow Visualization

G Start Initiate Handling Protocol PPE Don PPE (Nitrile, Goggles, Respirator) Start->PPE Hood Establish Engineering Controls (Fume Hood / Enclosure) PPE->Hood Weigh Weighing & Transfer (Anti-static tools) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Dry Spill Response (HEPA Vac / Wet Wipe) Spill->Decon Yes Seal Seal & Store (Desiccator / Inert Gas) Spill->Seal No Decon->Seal End De-gown & Wash Hands Seal->End

Workflow for the safe handling and weighing of hygroscopic amine hydrochlorides.

Spill Response & Decontamination Plan

In the event of a powder spill, immediate and methodical action is required to prevent aerosolization.

  • Isolate the Area: Stop all draft-generating activities (e.g., moving quickly, opening doors) to prevent the powder from spreading.

  • Dry Collection: Do not use water initially. Adding water to a bulk powder spill will dissolve the salt, creating a concentrated, corrosive liquid that is harder to contain. Instead, gently sweep the powder using a dedicated brush and pan, or preferably, a HEPA-filtered laboratory vacuum.

  • Wet Decontamination: Once the bulk powder is removed, wet a disposable towel with a compatible solvent (a 70/30 Isopropanol/Water mixture works well) and wipe the surface inward from the edges of the spill.

  • Validation Step: After wiping, press a DI-water-moistened pH test strip against the cleaned surface. A neutral pH (~7.0) confirms the complete removal of the amine salt residue.

Disposal & Waste Management

1,2-Dimethylpropylamine hydrochloride waste must be handled in accordance with local environmental regulations.

  • Segregation: Keep amine salt waste strictly segregated from strong oxidizing agents to prevent exothermic reactions.

  • Solid Waste: Dispose of contaminated weigh boats, spatulas, and PPE in a designated, sealable solid hazardous waste container. Label clearly as "Hazardous Waste - Solid Amine Salts".

  • Liquid Waste: Aqueous or organic solutions containing the dissolved salt must be collected in compatible, clearly labeled carboys.

  • Final Destruction: High-temperature incineration is the preferred and most environmentally sound method for the final disposal of amine derivatives, as it completely breaks down the nitrogenous compounds into harmless byproducts.

References

  • National Center for Biotechnology Information. "1,2-Dimethylpropylamine | C5H13N | CID 11731 - PubChem". PubChem. [Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment Subpart I 29 CFR 1910.132 - OSHA". OSHA. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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1,2-Dimethylpropylamine hydrochloride
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1,2-Dimethylpropylamine hydrochloride
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